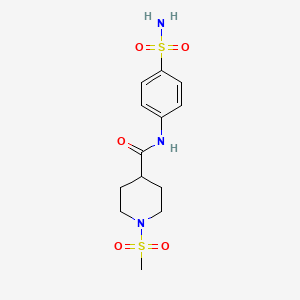
1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide, more commonly known as MS-PPAC, is a novel small molecule that has been studied for its potential applications in scientific research. MS-PPAC is a derivative of the piperidine ring, which is a six-membered heterocyclic organic compound. It is composed of four carbon atoms, one nitrogen atom, and one sulfur atom. MS-PPAC is a highly water-soluble compound and is synthesized through a simple and cost-effective method.
Wirkmechanismus
The exact mechanism of action of MS-PPAC is not yet fully understood. However, it is believed that MS-PPAC inhibits the activity of COX-2 by binding to its active site and preventing the enzyme from catalyzing the synthesis of prostaglandins. Additionally, MS-PPAC has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
MS-PPAC has been shown to have anti-inflammatory and anti-cancer activities. In animal models, MS-PPAC has been shown to reduce inflammation and inhibit the growth of tumor cells. Additionally, MS-PPAC has been shown to reduce the levels of cholesterol and triglycerides in the blood. It has also been shown to reduce the risk of cardiovascular disease and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
MS-PPAC has several advantages for use in lab experiments. It is a highly water-soluble compound, which makes it easy to work with in a laboratory setting. Additionally, it is a relatively inexpensive compound and is easily synthesized through a simple two-step process. However, MS-PPAC has some limitations for use in lab experiments. For example, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, MS-PPAC is not approved for use in humans, so it cannot be used in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the study of MS-PPAC. One potential direction is to further investigate the exact mechanism of action of MS-PPAC. Additionally, further research could be conducted to investigate the potential therapeutic applications of MS-PPAC, such as its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate the potential side effects of MS-PPAC and to determine the optimal dosage for use in humans. Finally, further research could be conducted to investigate the potential synergistic effects of MS-PPAC when used in combination with other drugs.
Synthesemethoden
MS-PPAC is synthesized through a two-step process. In the first step, the starting material is reacted with 4-methanesulfonylphenylacetic acid in a reaction that is catalyzed by pyridine. This reaction produces a piperidine derivative, which is then reacted with methanesulfonyl chloride in the second step. This reaction produces the desired product, MS-PPAC.
Wissenschaftliche Forschungsanwendungen
MS-PPAC has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. MS-PPAC has also been studied for its anti-inflammatory and anti-cancer activities. Additionally, MS-PPAC has been used in studies of cardiovascular disease, diabetes, and obesity.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-22(18,19)13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)23(2,20)21/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDLODJDAVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540095.png)
![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6540100.png)
![1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540104.png)
![2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540108.png)
![2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540110.png)
![N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B6540115.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6540122.png)
![3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540129.png)


![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6540188.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6540196.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6540204.png)